Lipophilicity Advantage vs. Bromoethyl Analog
The target chloroethyl compound exhibits a calculated LogP of 0.3916, compared to 0.5477 for the direct bromoethyl analog (identical scaffold, Cl→Br substitution) . This represents a 0.1561 log unit reduction in lipophilicity, corresponding to an approximately 1.43-fold lower octanol/water partition coefficient for the chloro derivative [1]. In drug discovery contexts, lower LogP is generally associated with reduced non-specific protein binding, lower hERG liability, and improved solubility [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.3916 |
| Comparator Or Baseline | 4-(2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine: cLogP = 0.5477 |
| Quantified Difference | ΔcLogP = -0.1561 (29% lower lipophilicity for chloro analog) |
| Conditions | Computational prediction; identical TPSA (43.18 Ų) for both compounds, indicating that the difference arises solely from halogen identity |
Why This Matters
For procurement decisions, the lower LogP of the chloroethyl analog predicts superior aqueous solubility and reduced non-specific binding, making it preferable for applications requiring high-concentration aqueous formulations or minimal off-target partitioning.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248 (LogP optimization for reduced off-target toxicity). View Source
